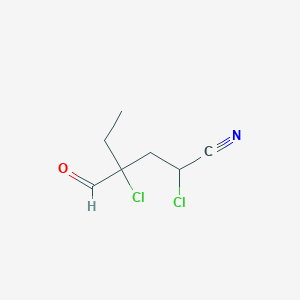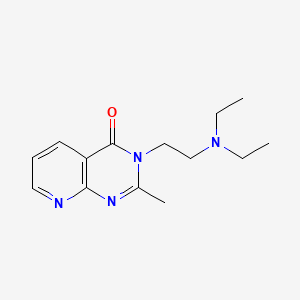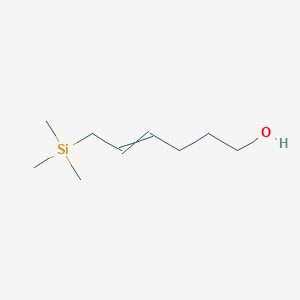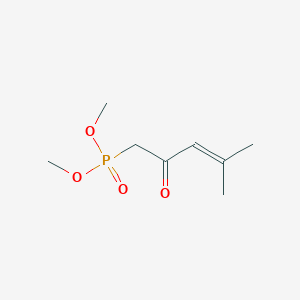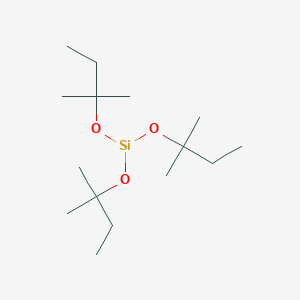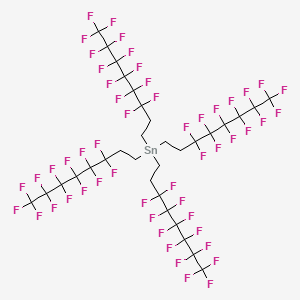
Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane: is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of four 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a central tin atom. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of tin tetrachloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tin oxides and fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of tin compounds.
Hydrolysis: Products include tin oxides and fluorinated alcohols.
科学的研究の応用
Chemistry: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is used as a precursor in the synthesis of other organotin compounds. Its unique properties make it valuable in catalysis and materials science.
Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound, including its use as an antimicrobial agent due to its resistance to degradation.
Industry: In industrial applications, this compound is used in the production of high-performance materials, including coatings and polymers, due to its thermal stability and chemical resistance.
作用機序
The mechanism of action of Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane involves its interaction with various molecular targets. The fluorinated alkyl groups provide hydrophobic properties, while the tin center can participate in coordination chemistry. These interactions can influence the compound’s reactivity and stability, making it effective in various applications.
類似化合物との比較
Tetrakis(triphenylphosphine)palladium(0): Another organometallic compound used in catalysis.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: A fluorinated compound used in surface coatings.
Uniqueness: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to its combination of fluorinated alkyl groups and a tin center, providing a balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
特性
CAS番号 |
96325-98-3 |
|---|---|
分子式 |
C32H16F52Sn |
分子量 |
1507.1 g/mol |
IUPAC名 |
tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/4C8H4F13.Sn/c4*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h4*1-2H2; |
InChIキー |
YNEJRJLBJXZZAV-UHFFFAOYSA-N |
正規SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
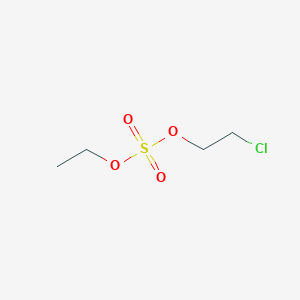
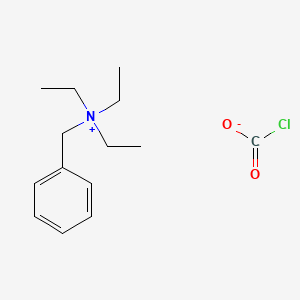
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
